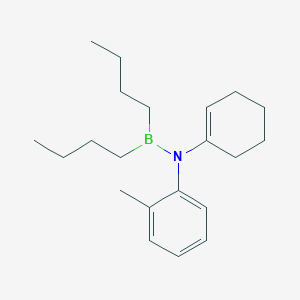
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the butan-2-yl, prop-2-en-1-yl, and sulfanylidene groups through various substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Neutralization: The final step involves neutralizing the compound with sodium to form the sodium salt.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: The butan-2-yl and prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate involves its interaction with specific molecular targets. The hydroxyl and sulfanylidene groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:
- Sodium 5-(butan-2-yl)-1-(2-ethoxy-2-oxoethyl)-2,6-dioxo-5-(prop-2-en-1-yl)-1,2,5,6-tetrahydropyrimidin-4-olate .
- Sodium 5-(butan-2-yl)-6-hydroxy-2-oxo-5-(prop-2-en-1-yl)-2,5-dihydropyrimidin-4-olate .
These compounds share similar structural features but differ in the specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
64058-14-6 |
|---|---|
Molekularformel |
C11H15N2NaO2S |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
sodium;5-butan-2-yl-6-oxo-5-prop-2-enyl-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
ODAJVSVRPUSJQQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


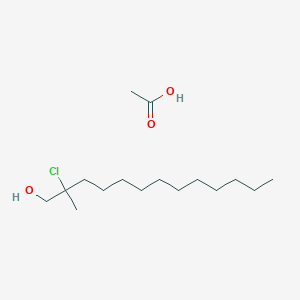

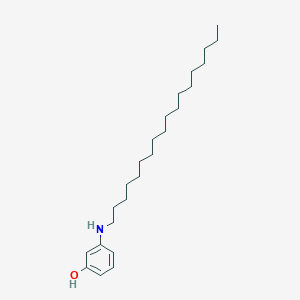



![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
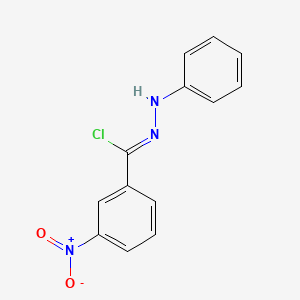


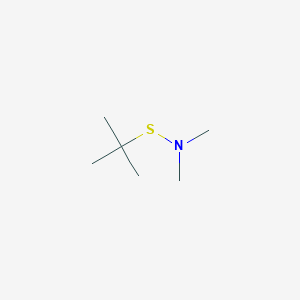
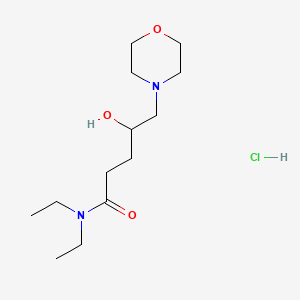
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
